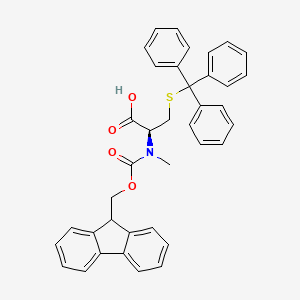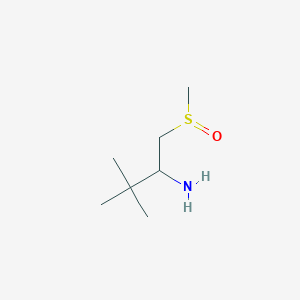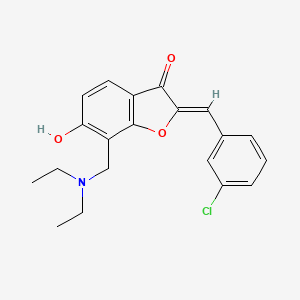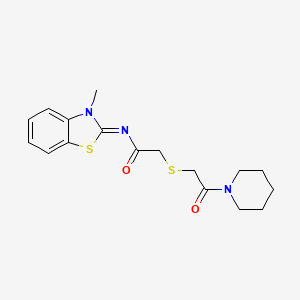
3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has attracted considerable attention from the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis and Potent Inhibitory Activities
Research has explored the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, including derivatives similar to the specified compound, showing moderate to good inhibitory activities. This indicates their potential in therapeutic applications related to diabetes and other metabolic disorders (Didunyemi Mo et al., 2015).
Effect on Aggregation of Thrombocytes and Erythrocytes
A study on derivatives of the specified compound investigated their impact on the aggregation of thrombocytes and erythrocytes, highlighting their potential in understanding and possibly treating conditions related to blood clotting and circulation (A. Rybár et al., 1993).
Novel Synthetic Methods
Research has also focused on developing new synthetic pathways and protective groups in the synthesis of purine derivatives, which are crucial for creating more efficient and selective pharmaceuticals. For instance, the use of thietanyl protecting groups in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights advances in synthetic chemistry that can facilitate the development of new drugs (F. Khaliullin et al., 2020).
Oxidation and Reactivity Studies
Investigations into the oxidation of N-methyl substituted purines by bovine milk xanthine oxidase shed light on the enzymatic processes affecting these compounds. Such studies are critical for understanding how these compounds interact biologically and their potential side effects or roles in metabolic pathways (F. Bergmann et al., 1976).
Antidiabetic Agents
The synthesis and evaluation of thiazolidine-2,4-dione derivatives for hypoglycemic and hypolipidemic activities in diabetic mice underscore the therapeutic potential of compounds within the same class for treating diabetes and related metabolic disorders (T. Sohda et al., 1982).
properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-4-6-12(7-5-10)8-21-13-14(18-17(21)25-9-11(2)22)20(3)16(24)19-15(13)23/h4-7H,8-9H2,1-3H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKWEVMJYNGBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2612555.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2612557.png)


![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)
![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)


![1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone](/img/structure/B2612566.png)

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)